molecular formula C15H13BrFNO B572465 N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide CAS No. 1365272-80-5

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide

Cat. No.: B572465
CAS No.: 1365272-80-5
M. Wt: 322.177
InChI Key: LJEBZIVNLTYBSP-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C15H13BrFNO It is a derivative of acetamide, featuring both bromine and fluorine substituents on the phenyl rings

Scientific Research Applications

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets, aiding in the development of new therapeutic agents.

Future Directions

The future directions for research on N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more comprehensive safety and hazard assessments are needed. This compound may also have potential applications in the development of new antimicrobial and antiproliferative agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide typically involves the reaction of 4-bromobenzyl chloride with 3-fluoroaniline to form an intermediate, which is then acetylated using acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-3-fluorobenzamide
  • N-(4-Fluorophenyl)-3-bromobenzamide
  • N-(4-Bromophenyl)-3-chlorobenzamide

Uniqueness

N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide is unique due to the presence of both bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical and biological properties. This dual substitution pattern can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

IUPAC Name

N-[(4-bromophenyl)-(3-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-10(19)18-15(11-5-7-13(16)8-6-11)12-3-2-4-14(17)9-12/h2-9,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEBZIVNLTYBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Br)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742922
Record name N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-80-5
Record name N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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